molecular formula C17H15ClN4O B6116727 A1AR antagonist 5

A1AR antagonist 5

Cat. No.: B6116727
M. Wt: 326.8 g/mol
InChI Key: DWHZEYYOVXBBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a purine base, which undergoes various substitutions and modifications to achieve the desired antagonist properties .

Industrial Production Methods: Industrial production of A1AR antagonist 5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: A1AR antagonist 5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential therapeutic applications .

Scientific Research Applications

    Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors.

    Biology: Investigated for its role in modulating neurotransmitter release and other cellular processes.

    Medicine: Explored for its potential in treating conditions like heart failure, arrhythmias, and neurodegenerative diseases.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools.

Mechanism of Action

A1AR antagonist 5 exerts its effects by selectively binding to the A1 adenosine receptor, thereby inhibiting its activity. This receptor is a G protein-coupled receptor that modulates various signaling pathways, including those involved in neurotransmitter release, lipolysis, and smooth muscle contraction. By blocking this receptor, this compound can modulate these physiological processes and provide therapeutic benefits .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHZEYYOVXBBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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